molecular formula C11H13NO4 B12332484 2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid

2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid

Cat. No.: B12332484
M. Wt: 223.22 g/mol
InChI Key: LJHYWUVYIKCPGU-UHFFFAOYSA-N
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Description

4-Carboxymethylphenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the substitution of a carboxymethyl group at the para position of the phenyl ring. This compound has the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxymethylphenylalanine typically involves the carboxymethylation of phenylalanine. One common method is the reaction of phenylalanine with chloroacetic acid under basic conditions. The reaction proceeds as follows:

  • Dissolve phenylalanine in an aqueous solution of sodium hydroxide.
  • Add chloroacetic acid to the solution and heat the mixture to promote the carboxymethylation reaction.
  • After the reaction is complete, acidify the solution to precipitate the product.
  • Purify the product by recrystallization .

Industrial Production Methods

Industrial production of 4-Carboxymethylphenylalanine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Carboxymethylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Carboxymethylphenylalanine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Carboxymethylphenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The carboxymethyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carboxymethylphenylalanine is unique due to the presence of the carboxymethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and interaction with biological targets, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHYWUVYIKCPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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